Nibr2(dme)
Overview
Description
NiBr2(DME), also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a nickel-based catalyst . It is used in the preparation of poly(3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This process facilitates good control over the molecular weight of the conjugating polymer .
Synthesis Analysis
NiBr2(DME) can be synthesized from NiBr2 and 1,2-dimethoxyethane in a one-step reaction . The reaction involves dissolving NiCl2 in a mixture of methanol and trimethyl orthoformate, followed by filtration to remove unreacted NiCl2 . The resulting green gel is dissolved in minimal methanol and added to 300mL DME . The solution is refluxed and stirred overnight, resulting in a yellow powder of [NiCl2(DME)] .
Molecular Structure Analysis
The linear formula for NiBr2(DME) is NiBr2 · CH3OCH2CH2OCH3 . It has a molecular weight of 308.62 .
Chemical Reactions Analysis
NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .
Physical And Chemical Properties Analysis
NiBr2(DME) is a powder form substance . It has a peach color and is sensitive to moisture . It has a melting point of 186-188 °C .
Scientific Research Applications
1. Complex Formation and Crystal Structure Analysis
- NiBr2(DME) reacts with various ligands to form complexes, which are often characterized by crystal structure analysis. For instance, its reaction with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine forms an α-diimine nickel(II) complex of the NiL2X2 type, offering insights into structural properties of such compounds (Li, Yap, Scott, & Woo, 2001).
2. Synthesis of Nickel(II) Complexes
- The compound is used in synthesizing various nickel(II) complexes. For example, its reaction with N,N-bis(diphenylphosphino)isopropylamine in methanol/tetrahydrofuran produces a compound with a distorted square-planar geometry (Hapke, Wöhl, Peitz, Müller, Spannenberg, & Rosenthal, 2009).
3. Pincer Pyridine Dicarbene Complexes
- NiBr2(DME) is a precursor in forming pincer pyridine dicarbene complexes of nickel. These studies reveal unusual ring opening in coordinated imidazol-2-ylidene, which is significant for understanding the chemistry of nickel complexes (Pugh, Boyle, & Danopoulos, 2008).
4. Novel Chiral and Achiral Pentacoordinated Nickel(II) PNP Pincer Complexes
- Treatment of NiBr2(DME) with specific ligands yields novel neutral pentacoordinate complexes. This research contributes to the understanding of coordination chemistry and potential applications in catalysis (Benito-Garagorri, Mereiter, & Kirchner, 2006).
5. Mechanochemistry in Synthesizing Metal Complexes
- NiBr2(DME) has been used in mechanochemical approaches to synthesize nickel(II) and cobalt(II) complexes. This solvent-free method offers an efficient and environmentally friendly synthesis pathway (Gomes, Gomes, & Duarte, 2014).
6. Ethylene Polymerization
- NiBr2(DME) based catalysts have been investigated for their application in ethylene polymerization. This research is crucial for advancing polymer production technologies (Lee & Ko, 2018).
7. Highly Branched Polyethylene Elastomers
- NiBr2(DME) is involved in producing mono and di-nuclear complexes used as catalysts for polymerizing ethylene. These complexes yield highly branched and ultra-high molecular weight polyethylenes with notable mechanical properties (Vignesh, Zhang, Ma, Liang, & Sun, 2020).
8. Homoleptic Group 10 Aryloxides
- Reactions involving NiBr2(DME) have led to the isolation of homoleptic group 10 aryloxides. These molecules contribute to understanding the coordination chemistry of nickel and palladium (Cámpora, Reyes, & Mereiter, 2002).
9. Fast Norbornene Polymerization
- Air-stable complexes derived from [NiBr2(dme)] are used in insertion polymerization of norbornene. This research offers insights into catalyst reactivity and the possibility of high yield polymer production (Casares, Espinet, Martín-Álvarez, Martínez-Ilarduya, & Salas, 2005).
Safety And Hazards
NiBr2(DME) is classified as dangerous . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nibr2(dme) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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